molecular formula C23H17IN2OS B2521532 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 438034-49-2

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2521532
CAS No.: 438034-49-2
M. Wt: 496.37
InChI Key: CQFVVVJISHPDFK-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an iodophenyl group, a thiazole ring, and a diphenylacetamide moiety, making it a unique and versatile molecule.

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodoaniline with thioamide under acidic conditions to form the thiazole ring . The resulting intermediate is then reacted with diphenylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used for reduction reactions.

    Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity . The iodophenyl group may enhance the compound’s binding affinity to its targets, while the diphenylacetamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)-β-alanine derivatives
  • N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives
  • 2,4-disubstituted thiazoles

Uniqueness

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide stands out due to its unique combination of an iodophenyl group, a thiazole ring, and a diphenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17IN2OS/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,21H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFVVVJISHPDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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